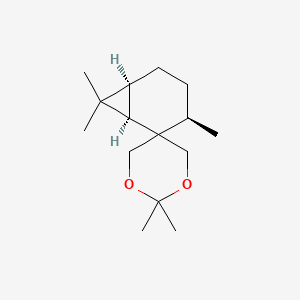
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate” is a hydrazine derivative . It has a molecular weight of 172.66 . The linear formula of this compound is (CH3)2C6H3NHNH2·HCl .
Synthesis Analysis
This compound has been used in the synthesis of J147, a novel neurotrophic drug, and its precursor desmethyl-J147 . It was also used in the synthesis of 1-(2,4-dimethylphenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester .Molecular Structure Analysis
The SMILES string of this compound is Cl.Cc1ccc(NN)c©c1 . The InChI key is ZLGXGLXFBMIVPU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white to pale yellow or pale brown solid . It has a loss on drying of ≤1.0% at 105°C (constant weight) . The assay (HPLC) is ≥94.0% .Aplicaciones Científicas De Investigación
Synthesis of Neurotrophic Drugs
“(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate” has been used in the synthesis of J147 , a novel neurotrophic drug . Neurotrophic drugs are a class of drugs that are designed to protect and stimulate the growth of neurons, which can be beneficial in treating neurodegenerative diseases.
Precursor to Desmethyl-J147
In addition to its use in the synthesis of J147, “(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate” is also used as a precursor to desmethyl-J147 . Desmethyl-J147 is a derivative of J147 that lacks a methyl group, which can alter its pharmacological properties.
Synthesis of Pyrazole Derivatives
This compound has been used in the synthesis of 1-(2,4-dimethylphenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester . Pyrazole derivatives are a class of organic compounds that have a wide range of applications, including in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH.2H2O/c1-6-3-4-8(10-9)7(2)5-6;;;/h3-5,10H,9H2,1-2H3;1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKEBPMNNQAJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



